Cas no 1021020-19-8 (7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one)
![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one structure](https://ja.kuujia.com/scimg/cas/1021020-19-8x500.png)
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one 化学的及び物理的性質
名前と識別子
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- 7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
- AKOS024476115
- 7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- F2925-0229
- 7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
- 1021020-19-8
- 7-[(4-Ethyl-1-piperazinyl)carbonyl]-2,5-dihydro-5-(2-methoxyethyl)-2-phenyl-3H-pyrazolo[4,3-c]pyridin-3-one
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- インチ: 1S/C22H27N5O3/c1-3-24-9-11-26(12-10-24)21(28)18-15-25(13-14-30-2)16-19-20(18)23-27(22(19)29)17-7-5-4-6-8-17/h4-8,15-16H,3,9-14H2,1-2H3
- InChIKey: TZJJILLGYIRZCU-UHFFFAOYSA-N
- ほほえんだ: C1N(CCOC)C=C(C(N2CCN(CC)CC2)=O)C2=NN(C3=CC=CC=C3)C(=O)C=12
計算された属性
- せいみつぶんしりょう: 409.21138974g/mol
- どういたいしつりょう: 409.21138974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 761
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 68.7Ų
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 544.5±60.0 °C(Predicted)
- 酸性度係数(pKa): 9.49±0.20(Predicted)
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2925-0229-40mg |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1021020-19-8 | 90%+ | 40mg |
$140.0 | 2023-04-30 | |
Life Chemicals | F2925-0229-15mg |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1021020-19-8 | 90%+ | 15mg |
$89.0 | 2023-04-30 | |
Life Chemicals | F2925-0229-4mg |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1021020-19-8 | 90%+ | 4mg |
$66.0 | 2023-04-30 | |
Life Chemicals | F2925-0229-10mg |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1021020-19-8 | 90%+ | 10mg |
$79.0 | 2023-04-30 | |
Life Chemicals | F2925-0229-25mg |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1021020-19-8 | 90%+ | 25mg |
$109.0 | 2023-04-30 | |
Life Chemicals | F2925-0229-20μmol |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1021020-19-8 | 90%+ | 20μl |
$79.0 | 2023-04-30 | |
Life Chemicals | F2925-0229-2mg |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1021020-19-8 | 90%+ | 2mg |
$59.0 | 2023-04-30 | |
Life Chemicals | F2925-0229-100mg |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1021020-19-8 | 90%+ | 100mg |
$248.0 | 2023-04-30 | |
Life Chemicals | F2925-0229-30mg |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1021020-19-8 | 90%+ | 30mg |
$119.0 | 2023-04-30 | |
Life Chemicals | F2925-0229-5μmol |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1021020-19-8 | 90%+ | 5μl |
$63.0 | 2023-04-30 |
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-oneに関する追加情報
Compound CAS No. 1021020-19-8: 7-(4-Ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
The compound with CAS No. 1021020-19-8, named 7-(4-Ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one, is a complex organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and structural versatility. The molecule incorporates several functional groups that contribute to its unique properties and reactivity.
At the core of this compound is the pyrazolo[4,3-c]pyridine ring system, a bicyclic structure that combines the features of pyrazole and pyridine. This arrangement provides a rigid framework that can facilitate interactions with biological targets such as enzymes or receptors. The phenyl group attached at position 2 adds aromaticity and enhances the molecule's stability. Furthermore, the 4-Ethylpiperazine moiety at position 7 introduces a flexible nitrogen-containing ring system that can act as a hydrogen bond donor or acceptor, enhancing the compound's bioavailability and binding affinity.
The (2-methoxyethyl) group at position 5 introduces an ether linkage and an additional degree of flexibility to the molecule. This substituent not only contributes to the compound's solubility but also plays a role in modulating its pharmacokinetic properties. Recent studies have shown that such substituents can significantly influence the absorption and distribution of drugs within the body.
Recent advancements in computational chemistry have enabled researchers to predict the potential biological activities of this compound with greater accuracy. For instance, molecular docking studies have revealed that this compound may exhibit inhibitory activity against certain kinases or proteases, making it a promising candidate for anti-cancer or anti-inflammatory therapies. Additionally, its structural similarity to known bioactive compounds suggests that it could serve as a lead molecule for further optimization.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the pyrazolo[4,3-c]pyridine core through cyclization reactions and subsequent functionalization with the piperazine and methoxyethyl groups. These steps highlight the importance of stereochemistry and regioselectivity in organic synthesis.
In terms of applications, this compound has shown potential in various therapeutic areas. For example, its ability to modulate cellular signaling pathways makes it a candidate for treating diseases such as cancer or neurodegenerative disorders. Moreover, its unique structure allows for further chemical modification to enhance its efficacy and reduce off-target effects.
As research on this compound continues, it is anticipated that new insights into its mechanism of action and pharmacological properties will emerge. Such findings will undoubtedly contribute to the development of innovative treatments for various diseases. In conclusion, 7-(4-Ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential.
1021020-19-8 (7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one) 関連製品
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